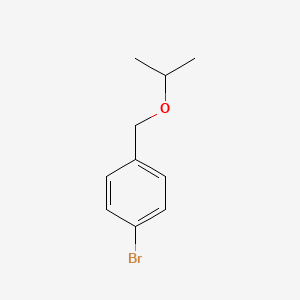

1-Bromo-4-(isopropoxymethyl)benzene

Descripción general

Descripción

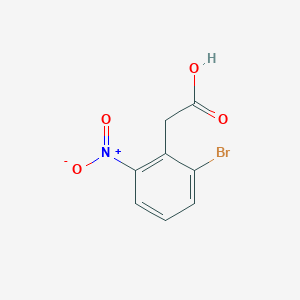

1-Bromo-4-(isopropoxymethyl)benzene is a brominated aromatic compound with an isopropoxymethyl substituent at the para position relative to the bromine atom. While the specific compound is not directly studied in the provided papers, related brominated benzenes and their derivatives are extensively researched due to their importance in organic synthesis and materials science. These compounds serve as precursors or intermediates in the synthesis of various complex molecules and materials, including natural products, graphene nanoribbons, and polymorphic substances.

Synthesis Analysis

The synthesis of brominated benzene derivatives is a key area of interest. For instance, the total synthesis of a complex brominated natural product was achieved starting from a brominated methoxyphenyl methanol, highlighting the importance of brominated intermediates in synthetic pathways . Another study focused on the synthesis of a brominated benzene with a long alkyl chain, which is a precursor for graphene nanoribbons . These examples demonstrate the versatility of brominated benzenes in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of brominated benzenes can significantly influence their physical properties and reactivity. For example, the discovery of two polymorphic forms of a dibrominated benzene derivative shows how different crystal structures can arise from the same molecular formula . The presence of rotational isomers in a sterically hindered aryl bromide was also observed, indicating the dynamic nature of these molecules .

Chemical Reactions Analysis

Brominated benzenes undergo various chemical reactions, making them valuable in organic synthesis. The conversion of an aryl bromide to an aryllithium compound was reported, which is a common transformation in the formation of carbon-carbon bonds . Additionally, a novel bromination agent was developed for selective bromination of aromatic compounds, demonstrating the ongoing innovation in the field of halogenation chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzenes are influenced by their molecular structure. Polymorphism, as seen in dibrominated benzene derivatives, affects the thermodynamic stability and melting points of these compounds . Intermolecular interactions, such as Br...Br, C-H...Br, and C-Br...π, play a significant role in the solid-state packing of these molecules . The presence of bulky substituents can lead to hindered rotation and the formation of rotational isomers, which are detectable by NMR spectroscopy .

Aplicaciones Científicas De Investigación

Molecular Electronics and Synthetic Chemistry

1-Bromo-4-(isopropoxymethyl)benzene serves as a useful building block in the synthesis of molecular wires for molecular electronics. Aryl bromides, such as this compound, are used to create thiol end-capped molecular wires, specifically oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, through efficient synthetic transformations. These materials have potential applications in the field of molecular electronics, where they may be used to construct nanoscale electronic devices (Stuhr-Hansen et al., 2005).

Organic Synthesis and Isoindoles Production

The compound is utilized in organic synthesis, particularly in the facile synthesis of 1-substituted 3-alkoxy-1H-isoindoles. This process involves the reaction of 2-(dialkoxymethyl)phenyllithium compounds with nitriles, followed by acid-catalyzed cyclization, demonstrating the compound's role in creating complex organic structures with potential applications in various chemical industries (Kuroda & Kobayashi, 2015).

Material Science and Fluorescence Properties

In material science, 1-Bromo-4-(isopropoxymethyl)benzene derivatives are studied for their fluorescence properties. These derivatives exhibit aggregation-induced emission (AIE) peculiarities, showcasing significant fluorescence intensity variations between the solution state and the solid state. Such properties are crucial for developing new materials with specific optical characteristics, potentially useful in sensors, bioimaging, and optoelectronic devices (Zuo-qi, 2015).

X-Ray Crystallography and Structural Analysis

The compound also finds relevance in x-ray crystallography and structural analysis. Studies focusing on bromo- and bromomethyl-substituted benzenes, including derivatives of 1-Bromo-4-(isopropoxymethyl)benzene, help understand molecular interactions like C–H···Br, C–Br···Br, and C–Br···π. These interactions are significant in deducing molecular structures and packing motifs, contributing to the broader understanding of molecular behaviors and properties (Jones et al., 2012).

Safety And Hazards

The safety data sheet for “1-Bromo-4-(isopropoxymethyl)benzene” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so and avoid discharge into the environment .

Propiedades

IUPAC Name |

1-bromo-4-(propan-2-yloxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPONJHKBJZMGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619263 | |

| Record name | 1-Bromo-4-{[(propan-2-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(isopropoxymethyl)benzene | |

CAS RN |

98446-84-5 | |

| Record name | 1-Bromo-4-{[(propan-2-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-[(propan-2-yloxy)methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)